molecular formula C20H19N7OS B11030785 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one

Cat. No.: B11030785
M. Wt: 405.5 g/mol
InChI Key: HJQGNHCMPMEZPH-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline and pyrimidine core, which are known for their biological activities and are often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the Pyrimidine Moiety: This involves the reaction of the quinazoline intermediate with a pyrimidine derivative under controlled conditions.

    Final Assembly: The final step involves the coupling of the quinazoline-pyrimidine intermediate with a suitable sulfanyl methylating agent to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline and pyrimidine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine cores are known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to therapeutic effects in the case of pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is unique due to the presence of both quinazoline and pyrimidine cores, along with the sulfanyl methyl group

Properties

Molecular Formula

C20H19N7OS

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C20H19N7OS/c1-11-4-5-16-15(8-11)13(3)23-18(25-16)27-19-24-14(9-17(28)26-19)10-29-20-21-7-6-12(2)22-20/h4-9H,10H2,1-3H3,(H2,23,24,25,26,27,28)

InChI Key

HJQGNHCMPMEZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC=CC(=N4)C)C

Origin of Product

United States

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